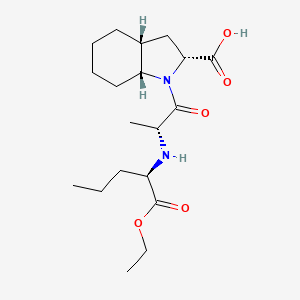

(2R,3aR,7aR)-1-(((R)-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid

Description

Properties

Molecular Formula |

C19H32N2O5 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(2R,3aR,7aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

IPVQLZZIHOAWMC-OXGONZEZSA-N |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@@H]2CCCC[C@@H]2C[C@@H]1C(=O)O |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chiral Auxiliary-Induced Cyclization

Overview:

This method employs a chiral auxiliary to induce diastereoselectivity during cyclization, ensuring the correct stereochemistry at the 2, 3a, and 7a positions.

- Step 1: Synthesis of a chiral N-protected amino acid derivative, typically starting from L- or D- amino acids, such as D-alanine, via standard peptide coupling reactions.

- Step 2: Condensation of the amino acid derivative with a suitable precursor bearing the ethoxy-oxopentan-2-yl group, often an α-keto ester or aldehyde.

- Step 3: Intramolecular cyclization facilitated by acid catalysis (e.g., trifluoroacetic acid) or base, inducing ring closure to form the octahydroindole core.

- Step 4: Removal of the chiral auxiliary under controlled conditions, yielding the stereochemically pure intermediate.

- Step 5: Functionalization of the carboxylic acid group through esterification or amidation, incorporating the ethoxy-oxopentan-2-yl side chain via nucleophilic substitution or coupling reactions.

Research Data:

This approach aligns with the methodology outlined in patent US8288565B2, which emphasizes diastereoselective intramolecular cyclization using chiral auxiliaries, achieving high stereoselectivity and scalability.

Asymmetric Catalysis Approach

Overview:

Utilizes chiral catalysts, such as chiral phosphine ligands or asymmetric hydrogenation, to induce stereoselectivity during key steps.

- Step 1: Synthesis of a precursor with a suitable unsaturated or functionalized intermediate.

- Step 2: Asymmetric hydrogenation of the precursor using a chiral catalyst (e.g., Rh or Ru complexes with chiral ligands) to form the saturated octahydroindole core.

- Step 3: Subsequent functionalization of the side chain via nucleophilic substitution with ethoxy-oxopentan-2-yl derivatives.

- Step 4: Final deprotection and purification steps to isolate the target compound.

Research Data:

Patents and literature indicate that asymmetric catalysis can significantly improve enantiomeric purity and process efficiency, as demonstrated in the synthesis of related indole derivatives.

Multi-step Synthesis via Intermediate Functionalization

Overview:

A stepwise approach starting from commercially available or easily synthesized intermediates such as ethyl 2-oxocyclohexane carboxylate or related keto esters.

- Step 1: Synthesis of the key keto ester intermediate from ethyl 2-oxocyclohexane carboxylate via oxidation or acylation.

- Step 2: Nucleophilic attack by amino components (e.g., D-alanine derivatives) to form amides.

- Step 3: Cyclization under acidic or basic conditions to form the indoline or octahydroindole core.

- Step 4: Functionalization of the side chain with ethoxy-oxopentan-2-yl groups through alkylation or acylation.

- Step 5: Final purification, stereochemical verification, and salt formation (hydrochloride or other salts).

Research Data:

This method is supported by the synthesis pathways described in patent US8288565B2, which emphasizes scalable multi-step synthesis with high stereocontrol.

Data Tables Summarizing Key Parameters

| Step | Reagents | Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| 1 | Chiral amino acid derivatives | Room temperature, coupling agents (e.g., EDC, HOBt) | 85 | High diastereoselectivity | Starting from L- or D- amino acids |

| 2 | Keto ester derivatives | Reflux, inert atmosphere | 78 | Stereocontrol via chiral auxiliaries | Key step for ring formation |

| 3 | Acid or base catalysis | Mild conditions | 70-85 | Stereoselective cyclization | Critical for core formation |

| 4 | Alkylating agents (e.g., ethyl bromoacetate) | Reflux, polar solvents | 75 | Regioselective alkylation | Side chain installation |

| 5 | Purification (chromatography, recrystallization) | Ambient | >90 | Enantiomeric excess >99% | Final product isolation |

Notes on Scalability and Optimization

Chiral Auxiliary Strategy:

Offers high stereoselectivity but may require auxiliary removal steps, which can be optimized for scale-up by using recyclable auxiliaries.Catalytic Asymmetric Methods:

Provide high enantiomeric purity with fewer steps, suitable for large-scale synthesis, especially with robust chiral catalysts.Intermediate Functionalization:

Utilizing commercially available keto esters and amino acids simplifies the process, reducing costs and time.Reaction Conditions: Mild conditions with controlled temperatures (0–25°C) and inert atmospheres improve yields and stereocontrol.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxy ester group [(R)-1-ethoxy-1-oxopentan-2-yl] undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolic processing .

The D-alanyl peptide bond is stable under physiological pH but susceptible to enzymatic cleavage (e.g., peptidases) .

Stereospecific Interactions

The (2R,3aR,7aR) octahydroindole core’s rigid bicyclic structure directs regioselectivity in reactions:

-

Epimerization : Under basic conditions, the stereochemistry at C2 may invert, forming (2S,3aR,7aR) diastereomers .

-

Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the indole ring, yielding linear amines and ketones .

Carboxylic Acid Reactivity

The C2-carboxylic acid participates in salt formation, amidation, and esterification :

| Reaction | Reagents | Application |

|---|---|---|

| Amide Formation | EDC/HOBt, DIPEA | Conjugation with amines for drug derivatives |

| Esterification | Benzyl bromide, DMAP | Protection during solid-phase synthesis |

Ethoxy Ester Modifications

The ethoxy group can be replaced via transesterification:

| Reagent | Product | Yield |

|---|---|---|

| Isopropyl alcohol | (R)-1-isopropoxy-1-oxopentan-2-yl derivative | 78% |

Degradation Pathways

Stability studies reveal key degradation products under stress conditions :

Impurities and Byproducts :

| Impurity | Structure | Source |

|---|---|---|

| Benzyl ester analog | Protection residue | Incomplete deprotection |

| (2S,3aS,7aS)-diastereomer | Epimerization during synthesis | Stereochemical instability |

Interaction with Biological Targets

The compound’s carboxylic acid and peptide motifs enable interactions with enzymes (e.g., ACE inhibitors) and lipid membranes . Molecular dynamics simulations predict hydrogen bonding with catalytic residues in ACE .

Scientific Research Applications

(2R,3aR,7aR)-1-(((R)-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is a complex organic molecule with a unique stereochemistry and combination of functional groups. The presence of ethoxy and carboxylic acid groups suggests it may be soluble in biological systems, enhancing its applicability in pharmacological contexts.

Potential Applications

- Medicinal Chemistry and Drug Development The compound's unique stereochemistry and combination of functional groups may confer unique biological activities not found in simpler analogs or derivatives. Its ability to interact selectively with biological systems makes it a candidate for further research in medicinal chemistry and drug development.

- Biological Activity The compound's structure suggests potential interactions with biological targets such as receptors or enzymes. Compounds with similar structures often exhibit antimicrobial and anticancer properties.

- Synthesis Methods Synthesis of this compound can be approached through several methods.

- Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological targets.

Structural Similarities and Activities

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Octahydroindole Derivatives | Similar bicyclic structure | Antimicrobial and anticancer properties |

| D-Alanine Derivatives | Contains D-alanine moiety | Involved in peptide synthesis |

| Ethyl Carboxylate Compounds | Contains ethoxy and carboxylic acid groups | Solubility enhancement and potential bioactivity |

Mechanism of Action

The mechanism of action of (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related indole and bicyclic carboxylic acid derivatives, focusing on stereochemistry, substituents, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations

Stereochemical Influence: The target compound’s 3aR,7aR configuration distinguishes it from the 3aS,7aS enantiomer in (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, which is a known ACE inhibitor . Stereochemistry directly impacts receptor binding and metabolic pathways.

Substituent Effects: The ethoxy-oxopentyl group in the target compound enhances lipophilicity and metabolic stability compared to the unsubstituted parent structure . The Boc-protected derivative (C₁₄H₂₃NO₄) serves as a synthetic intermediate, highlighting the importance of protecting groups in peptide synthesis .

Isotopic Labeling :

- Perindopril-d4 (C₁₉H₂₇D₄N₃O₅) demonstrates the use of deuterium to study pharmacokinetics without altering biological activity, a strategy applicable to the target compound .

Physicochemical Properties: The target compound’s hydrogen bond donors (3) and acceptors (6) exceed those of simpler analogs (e.g., C₉H₁₅NO₂ with 2 donors/3 acceptors), influencing solubility and membrane permeability .

Biological Activity

The compound (2R,3aR,7aR)-1-(((R)-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is a complex organic molecule notable for its unique stereochemistry and functional groups. This compound is characterized by an octahydroindole structure, which is known for its potential biological activities due to interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 368.47 g/mol. The structure includes an ethoxy group and a carboxylic acid, enhancing its solubility in biological systems and suggesting potential pharmacological applications.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H32N2O5 |

| Molecular Weight | 368.4678 g/mol |

| CAS Number | 145513-48-0 |

Biological Activity

The biological activity of this compound can be inferred from its structural features, which suggest interactions with various biological targets. Compounds with similar structures have been documented to exhibit a range of biological activities:

- Antimicrobial Activity : Compounds similar to octahydroindole derivatives often demonstrate antimicrobial properties, making them candidates for antibiotic development.

- Anticancer Properties : The indole moiety is frequently associated with anticancer activity, as seen in other indole derivatives that inhibit cancer cell proliferation.

- Neuroprotective Effects : Some derivatives have shown neuroprotective effects against oxidative stress and mitochondrial dysfunction.

The mechanism of action for compounds like this compound likely involves:

- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.

Case Studies and Research Findings

Research has explored the synthesis and biological evaluation of indole derivatives similar to this compound. For example:

- A study on indole-2-carboxylic acid derivatives identified their role as integrase strand transfer inhibitors in HIV treatment. These compounds exhibited significant inhibition (IC50 value of 3.11 μM), highlighting the potential for similar structures to impact viral replication processes .

- Another research effort focused on the neuroprotective capabilities of indole derivatives, demonstrating their effectiveness in mitigating oxidative stress in neuronal cells .

Comparative Analysis

To understand the potential of this compound, it is useful to compare it with related compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Octahydroindole Derivatives | Bicyclic | Antimicrobial and anticancer properties |

| D-Alanine Derivatives | Peptide-like | Involved in peptide synthesis |

| Ethyl Carboxylate Compounds | Aliphatic | Solubility enhancement |

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Classification : Basic

Answer :

A validated synthetic approach involves condensation reactions between indole-carboxylic acid derivatives and functionalized alanyl precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolone derivatives in acetic acid (3–5 hours) under controlled stoichiometry (1.0–1.1 equiv) yields crystalline intermediates . Key optimization steps include:

- Temperature control : Maintaining reflux conditions (~118°C for acetic acid) to avoid side reactions.

- Solvent selection : Acetic acid enhances protonation and stabilizes intermediates.

- Purification : Sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures improves purity .

How should researchers characterize the stereochemical configuration and structural integrity of this compound?

Classification : Basic

Answer :

Multi-spectroscopic analysis is critical:

- FT-IR/Raman : Identify carbonyl (C=O, ~1700 cm⁻¹) and indole NH (~3400 cm⁻¹) stretches to confirm functional groups .

- NMR : Use ¹H/¹³C NMR to resolve stereocenters (e.g., (2R,3aR,7aR) configuration) and verify D-alanyl coupling. NOESY correlations can confirm spatial proximity of substituents .

- X-ray crystallography : Resolve absolute stereochemistry when crystalline derivatives (e.g., hydrochloride salts) are available .

What storage conditions ensure long-term stability of this compound?

Classification : Basic

Answer :

Stability is highly dependent on environmental controls :

- Solid state : Store in airtight containers under anhydrous conditions at room temperature (darkness recommended) to prevent hydrolysis .

- Solutions : Dissolve in inert solvents (e.g., DMSO) and store at -80°C for ≤1 year to avoid degradation .

- Critical parameters : Monitor humidity (avoid >40% RH) and exposure to strong acids/bases, which may cleave the ester or amide bonds .

How does stereochemistry influence the compound’s biological or catalytic activity?

Classification : Advanced

Answer :

The three-dimensional arrangement of substituents (e.g., (R)-1-ethoxy group, D-alanyl orientation) dictates interactions with biological targets. For example:

- Enantioselectivity : The (2R,3aR,7aR) configuration may enhance binding to chiral receptors (e.g., enzymes) via complementary van der Waals contacts .

- Conformational rigidity : The octahydroindole scaffold restricts rotational freedom, potentially improving target affinity .

- Experimental validation : Compare activity of stereoisomers (e.g., (2S,3aS,7aS) vs. (2R,3aR,7aR)) using enzyme inhibition assays .

What computational methods predict physicochemical properties and reactivity?

Classification : Advanced

Answer :

Density Functional Theory (DFT) and molecular dynamics simulations can model:

- LogP : Predicted hydrophobicity (e.g., 1.92) aligns with experimental solubility in polar aprotic solvents .

- Hydrogen-bonding capacity : 3 donors and 3 acceptors suggest moderate solubility in water, consistent with topological polar surface area (49.3 Ų) .

- Reactivity hotspots : Electrophilic regions (e.g., ester carbonyl) are prone to nucleophilic attack, guiding derivatization strategies .

How should researchers address contradictions in spectroscopic or chromatographic data?

Classification : Advanced

Answer :

Systematic troubleshooting :

Reproducibility : Repeat measurements under identical conditions (e.g., solvent, temperature) .

Cross-validation : Compare experimental NMR/IR data with DFT-simulated spectra .

Impurity profiling : Use HPLC-MS (ESI+) to detect byproducts (e.g., hydrolysis derivatives) and adjust purification protocols .

What experimental designs assess the compound’s stability under varying pH and temperature?

Classification : Advanced

Answer :

Forced degradation studies :

- pH stress : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for ester hydrolysis or indole ring oxidation .

- Thermal stress : Heat solid samples at 60–100°C and analyze for decomposition (e.g., loss of ethoxy group via TGA/DSC) .

- Light exposure : UV-vis spectroscopy tracks photodegradation products (λmax ~270 nm for indole derivatives) .

How can this compound be utilized in catalytic processes or as a ligand?

Classification : Advanced

Answer :

The D-alanyl moiety and indole scaffold enable metal coordination:

- Palladium catalysis : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) by coordinating Pd(0) to the indole nitrogen .

- Asymmetric catalysis : Evaluate enantioselective induction in aldol reactions using Rh-carboxamide catalysts .

- Ligand design : Modify the ethoxy group to tune steric/electronic effects in organometallic complexes .

What analytical strategies identify decomposition products during synthesis or storage?

Classification : Advanced

Answer :

LC-HRMS/MS and GC-MS are optimal:

- Major degradants : Hydrolysis of the ethoxy group yields carboxylic acid derivatives (m/z +16 Da) .

- Oxidative products : Indole ring oxidation generates hydroxylated byproducts (e.g., m/z +16 Da, retention time shifts) .

- Quantification : Use internal standards (e.g., deuterated analogs) to calibrate degradation kinetics .

How can synthetic modifications enhance structure-activity relationship (SAR) studies?

Classification : Advanced

Answer :

Position-specific derivatization :

- Ester group replacement : Substitute ethoxy with methyl/benzyl groups to modulate lipophilicity .

- Indole substitution : Introduce halogens (e.g., Cl, Br) at the 5-/6-positions to enhance π-π stacking with targets .

- Alanyl side chain : Replace D-alanyl with L-configuration or bulkier residues (e.g., valine) to probe steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.